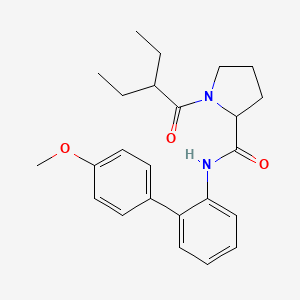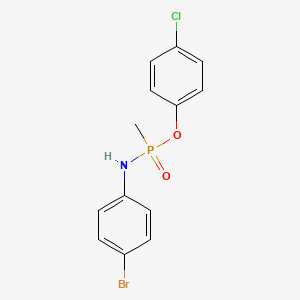
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as EMD-386088, is a compound that has gained interest in the scientific community due to its potential applications in the field of neuroscience. It is a selective dopamine D1 receptor partial agonist and has been found to have promising effects in preclinical studies.
Mecanismo De Acción
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is a selective dopamine D1 receptor partial agonist. It binds to the D1 receptor and activates it, leading to an increase in intracellular cAMP levels. This in turn leads to the activation of downstream signaling pathways that are involved in cognitive function and memory.
Biochemical and Physiological Effects:
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex and to improve working memory in rats. It has also been found to have antidepressant-like effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of D1 receptor activation without the confounding effects of other receptors. However, one limitation of using 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It may also be useful in the development of new antidepressant drugs. Further studies are needed to fully understand the mechanisms of action of 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves a multistep process that starts with the reaction of 4'-methoxy-2-biphenylcarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (S)-2-ethylbutanoyl chloride in the presence of triethylamine to form the corresponding acid anhydride. The final step involves the reaction of the acid anhydride with (S)-proline amide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene to form 1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide.
Aplicaciones Científicas De Investigación
1-(2-ethylbutanoyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been found to have potential applications in the field of neuroscience. It has been shown to increase dopamine release in the prefrontal cortex and improve cognitive function in animal models. It has also been found to have antidepressant-like effects and to improve working memory in rats.
Propiedades
IUPAC Name |
1-(2-ethylbutanoyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-4-17(5-2)24(28)26-16-8-11-22(26)23(27)25-21-10-7-6-9-20(21)18-12-14-19(29-3)15-13-18/h6-7,9-10,12-15,17,22H,4-5,8,11,16H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKJVCCDOQHGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCC1C(=O)NC2=CC=CC=C2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-methoxyphenyl)-2,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6113508.png)
![3-[(2-hydroxybenzylidene)amino]-2-(2-hydroxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6113516.png)
![2-(2-chloro-6-fluorophenyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6113527.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(1-methylcyclopropyl)carbonyl]prolinamide](/img/structure/B6113539.png)
![2-{4-(2,5-dimethoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6113544.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113552.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6113569.png)
![N-(2-furylmethyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6113582.png)
![5-chloro-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B6113597.png)
![1-{3-[({[5-(methoxymethyl)-2-furyl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6113602.png)

![methyl 4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B6113618.png)
![methyl 4-[2-(4-methylpentyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B6113624.png)